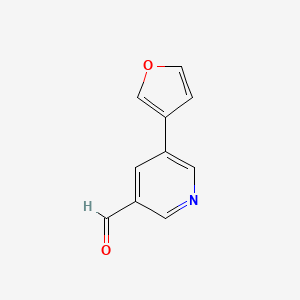

5-(Furan-3-yl)nicotinaldehyde

Descripción general

Descripción

5-(Furan-3-yl)nicotinaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

5-(Furan-3-yl)nicotinaldehyde has been investigated for its role as a modulator of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are crucial in the metabolism of nicotine and tobacco-related compounds, making this compound a candidate for reducing tobacco addiction and mitigating the harmful effects of smoking. Inhibition of these enzymes can lead to increased blood levels of nicotine, potentially aiding in smoking cessation efforts by altering nicotine metabolism .

Case Study: Tobacco Addiction

A patent describes the use of compounds like this compound to inhibit CYP2A6 activity, thereby reducing nicotine metabolism. This mechanism can help manage tobacco consumption and reduce the risk of cancer associated with tobacco use by decreasing the formation of carcinogenic metabolites .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 μg/mL |

| B | S. aureus | 16 μg/mL |

| C | C. albicans | 64 μg/mL |

This table summarizes findings from studies demonstrating the antimicrobial potential of related compounds, suggesting that further structural modifications could enhance their efficacy against resistant strains .

Neuropharmacology

The compound's ability to modulate nicotinic acetylcholine receptors (nAChRs) positions it as a candidate for treating central nervous system disorders. By selectively targeting these receptors, this compound could help in managing conditions such as anxiety and attention deficit hyperactivity disorder (ADHD).

Case Study: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, compounds similar to this compound were shown to exhibit neuroprotective effects in vitro. These compounds demonstrated the ability to enhance neuronal survival under oxidative stress conditions, indicating potential therapeutic applications for neurodegenerative disorders .

Análisis De Reacciones Químicas

NHC-Catalyzed Annulation Reactions

5-(Furan-3-yl)nicotinaldehyde participates in N-heterocyclic carbene (NHC)-catalyzed annulations to form triazolium salts. For example:

-

Reaction with Triazolium Precursors : The aldehyde reacts with triazolium salts (e.g., 3-(hydroxybenzyl)triazolium adducts ) in the presence of EtN and CHCl, yielding hydroxylated triazolium derivatives (e.g., 3-((3-fluoropyridin-2-yl)(hydroxy)methyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c] triazol-2-ium tetrafluoroborate ) via nucleophilic addition and cyclization .

-

Key Conditions :

CBr4_44-Mediated [4 + 1] Dehydrocyclization

This aldehyde undergoes CBr-mediated cyclization with pyridin-2-ylmethanamines to form imidazo[1,5-a]heterocycles :

-

Mechanism : The reaction proceeds via imine formation, followed by bromine-mediated cyclization and aromatization.

-

Optimized Conditions :

-

Substrate Scope : Compatible with electron-deficient pyridin-2-ylmethanamines, yielding products like 3ab (72%) and 3ae (83%) .

Aldol Condensation in Ionic Liquids

In ionic liquid ([HMIM]I)-mediated reactions, this compound undergoes aldol condensation with diketones to form fused pyrazolo-4-azafluorenones :

-

Key Observations :

Multi-Component Petasis/Diels–Alder Reactions

This aldehyde serves as a key component in tandem Petasis/Diels–Alder reactions to generate sp-rich heteropolycyclic scaffolds :

-

Example Reaction :

Hydrazone Formation and Antimicrobial Activity

While direct data on this compound is limited, structurally related pyridine-thiazole hydrazides (e.g., 5j , 5k ) derived from similar aldehydes show potent antimicrobial activity :

-

Activity Data :

Compound MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli 5j 1.66 ± 0.57 2.66 ± 1.52 5k 3.66 ± 1.52 4.66 ± 1.15 -

Key Feature : Hydroxyl or bromo substituents enhance activity .

Oxidation to Carboxylic Acid Derivatives

Though not directly reported for this compound, analogous aldehydes (e.g., methyl 5-(furan-3-yl)pyridine-3-carboxylate) undergo hydrolysis to carboxylic acids under basic conditions :

Propiedades

Número CAS |

1346687-21-5 |

|---|---|

Fórmula molecular |

C10H7NO2 |

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

5-(furan-3-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-7H |

Clave InChI |

IWQGVFXKAQXXEE-UHFFFAOYSA-N |

SMILES canónico |

C1=COC=C1C2=CN=CC(=C2)C=O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.